molecular formula C3H5Cl2O4P B077645 2,2-Dichlorovinyl methyl phosphate CAS No. 13445-62-0

2,2-Dichlorovinyl methyl phosphate

Cat. No. B077645
CAS RN: 13445-62-0
M. Wt: 206.95 g/mol
InChI Key: PFCDFSJUWNKQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichlorovinyl methyl phosphate, also known as Demethyldichlorvos, is a compound with the molecular formula C3H5Cl2O4P . It has a molecular weight of 206.95 g/mol . It is also known as DDVP and is widely used as an insecticide to control household pests, in public health, and for protecting stored products from insects .


Synthesis Analysis

While specific synthesis methods for 2,2-Dichlorovinyl methyl phosphate were not found in the search results, Dichlorvos (2,2-dichlorovinyl dimethyl phosphate) is produced commercially by a reaction of trimethyl phosphate and chloral .


Molecular Structure Analysis

The IUPAC name for 2,2-Dichlorovinyl methyl phosphate is 2,2-dichloroethenyl methyl hydrogen phosphate . The InChIKey for this compound is PFCDFSJUWNKQQI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The degradation pathway of 2,2-Dichlorovinyl dimethyl phosphate (DDVP) involves hydrolysis of the P-O bond, which can result in the production of the novel degradation intermediate trichloroethanol .


Physical And Chemical Properties Analysis

2,2-Dichlorovinyl methyl phosphate is a colorless to amber liquid with a mild, chemical odor . Its density is 1.425 g/cm^3 at 25 °C . It has a melting point below -60 °C and a boiling point of 140 °C at 27 hPa . It is soluble in water .

Scientific Research Applications

  • Anthelmintic Activity : Alkyl 2,2-dichlorovinyl methyl phosphates, analogs of dichlorvos, exhibit significant anthelmintic activity, showing promise in treating roundworm, tapeworm, and pinworm infections (Morales, Whetstone, Stoutamire, & Hass, 1972).

  • Chemical Reactivity and Genotoxicity : Dichlorvos' chemical structure and reactivity suggest potential genotoxic effects. Its mutagenicity to bacteria might be due to methylation of bacterial DNA (Wright, Hutson, & Wooder, 1978).

  • Interaction with Nucleophiles and Phenols : Dichlorvos demonstrates functional group reactivity towards amino compounds, phenols, and thiols. Its metabolite, dichloroacetaldehyde (DCA), also reacts with these groups, suggesting implications for its environmental and biological behavior (Khandelwal & Wedzicha, 1998).

  • Metabolism in Mammals : In rats and mice, dichlorvos undergoes rapid excretion, primarily through urine and exhaled carbon dioxide. Major metabolic pathways include hydrolysis and demethylation, which are crucial for detoxification (Hutson & Hoadley, 1972).

  • Cytotoxicity in Human Cells : Dichlorvos exhibits cytotoxicity in human lymphocyte cultures, although not accompanied by significant cytogenetic changes (Dean, 2004).

  • Impact on Aquatic Life : Exposure to dichlorvos causes a significant mortality rate in Clarias gariepinus fingerlings, indicating potential ecological impacts on aquatic life (Ojesanmi, Richard, & Izah, 2017).

  • Photodegradation in Water : Research on removing dichlorvos from water through nitrogen-doped TiO2 under solar radiation demonstrates its photodegradation potential, addressing environmental contamination concerns (Senthilnathan & Philip, 2011).

  • Spectrophotometric Detection : A spectrophotometric method for detecting dichlorvos in environmental samples has been developed, crucial for monitoring and managing its environmental presence (Asthana, Pillaia, & Gupta, 2003).

Safety And Hazards

Dichlorvos is toxic to fishes and bees . Major concerns focus on acute and chronic toxicity and the fact that this pesticide is prevalent in urban waterways . It can cause irritation to eyes and skin, and may lead to other health issues such as headache, chest tightness, wheezing, laryngeal spasm, salivation, cyanosis, anorexia, nausea, vomiting, diarrhea, sweating, muscle fasciculation, paralysis, dizziness, ataxia, convulsions, low blood pressure, and cardiac irregularities .

properties

IUPAC Name

2,2-dichloroethenyl methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2O4P/c1-8-10(6,7)9-2-3(4)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCDFSJUWNKQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(O)OC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6465-91-4 (calcium salt)
Record name Demethyldichlorvos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70158704
Record name Demethyldichlorvos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichlorovinyl methyl phosphate

CAS RN

13445-62-0
Record name Demethyldichlorvos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethyldichlorvos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DICHLOROVINYL METHYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW0Y920SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichlorovinyl methyl phosphate
Reactant of Route 2
Reactant of Route 2
2,2-Dichlorovinyl methyl phosphate
Reactant of Route 3
2,2-Dichlorovinyl methyl phosphate
Reactant of Route 4
Reactant of Route 4
2,2-Dichlorovinyl methyl phosphate
Reactant of Route 5
2,2-Dichlorovinyl methyl phosphate
Reactant of Route 6
2,2-Dichlorovinyl methyl phosphate

Citations

For This Compound
31
Citations
JG Morales, RH Whetstone… - Journal of Medicinal …, 1972 - ACS Publications
A series of new alkyl 2, 2-dichlorovinyl methyl phosphates and related alkoxyalkyl and cycloalkyl analogs of dichlorvos, 2, 2-dichlorovinyl dimethyl phosphate (1), having a high order of …
Number of citations: 10 pubs.acs.org
DH Hutson, EC Hoadley - Xenobiotica, 1972 - Taylor & Francis
1. [ 14 C-Methyl]-labelled dichlorvos (2,2-dichlorovinyl dimethyl phosphate) was administered orally to rats and mice. 2. Excretion of radioactivity was rapid and similar in both species. …
Number of citations: 50 www.tandfonline.com
A Asthana, A Pillaia, VK Gupta - 2003 - nopr.niscpr.res.in
A sensitive method has been developed for spectrophotometric determination of an organophosphorous pesticide dichlorvos, also known as 2,2 dichlorovinyl methyl phosphate or …
Number of citations: 3 nopr.niscpr.res.in
N Bustos, A Cruz-Alcalde, A Iriel, AF Cirelli… - Science of the Total …, 2019 - Elsevier
Dichlorvos (DDVP) is an organophosphorus pesticide that has been classified as highly hazardous chemical by the World Health organization. In this study, the fate of the pesticide …
Number of citations: 68 www.sciencedirect.com
JC Keller, BA Butt - Journal of Economic Entomology, 1961 - academic.oup.com
From 1956 to date entomologists at the Brownsville, Texas laboratory of the Entomolo6Y I {('search Division, have had the responsibility ofconducting preliminary laboratory tests …
Number of citations: 1 academic.oup.com
DL Bull, RL Ridgway - Journal of Agricultural and Food Chemistry, 1969 - ACS Publications
MATERIALS AND METHODS Chemicals. Two separate batches of 32P-labeled trichlor-fon (initial specific activity of 10 me. per mmole) were obtained from the Nuclear-Chicago Corp., …
Number of citations: 53 pubs.acs.org
DH Hutson, EC Hoadley, BA Pickering - Xenobiotica, 1971 - Taylor & Francis
[Vinyl-1- 14 C]Dichlorvos is rapidly metabolized when administered orally to the rat, the major metabolite being [ 14 C]carbon dioxide. 2. Much of the administered radioactivity is …
Number of citations: 55 www.tandfonline.com
DA KIMMITT - 1982 - search.proquest.com
Microfilms Page 1 INFORMATION TO USERS This reproduction was made from a copy of a document sent to us for microfilming. While the most advanced technology has been used to …
Number of citations: 2 search.proquest.com
Q Gan, RM Singh, T Wu, U Jans - Environmental science & …, 2006 - ACS Publications
Reactions of dichlorvos with five reduced sulfur species (hydrogen sulfide, bisulfide, thiosulfate, thiophenol, and thiophenolate) were examined in well-defined anoxic aqueous solutions …
Number of citations: 23 pubs.acs.org
B Jafari, H Godini, RDC Soltani, E Seydi - Environmental Science and …, 2022 - Springer
This study aimed to investigate the degradability, mineralization, proposed decomposition pathway, intermediate products, and toxicity of effluent from trichlorfon (TCF) degradation in …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.